molecular formula C22H17BrN2O3S B3263706 N-((6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)methyl)benzenesulfonamide CAS No. 378768-31-1

N-((6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)methyl)benzenesulfonamide

Cat. No.: B3263706
CAS No.: 378768-31-1
M. Wt: 469.4 g/mol
InChI Key: WXUSDPLEAYBGHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((6-Bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)methyl)benzenesulfonamide is a sulfonamide derivative featuring a quinoline core substituted with bromo (position 6), phenyl (position 4), and a benzenesulfonamide moiety attached via a methyl group at position 2. Its quinoline scaffold may enhance lipophilicity and membrane permeability, while the bromo and phenyl substituents could influence electronic and steric interactions with biological targets.

Properties

IUPAC Name

N-[(6-bromo-2-oxo-4-phenyl-1H-quinolin-3-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17BrN2O3S/c23-16-11-12-20-18(13-16)21(15-7-3-1-4-8-15)19(22(26)25-20)14-24-29(27,28)17-9-5-2-6-10-17/h1-13,24H,14H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXUSDPLEAYBGHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Br)CNS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)methyl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the bromine atom and the phenyl group. The final step involves the sulfonation reaction to attach the benzenesulfonamide moiety.

    Preparation of Quinoline Core: The quinoline core can be synthesized using the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Phenyl Substitution: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Sulfonation: The final step involves the sulfonation reaction, where the quinoline derivative is treated with benzenesulfonyl chloride in the presence of a base such as pyridine to form the benzenesulfonamide moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-((6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the quinoline core.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

N-((6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)methyl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases due to its diverse biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibition of Enzymes: Binding to and inhibiting the activity of specific enzymes involved in disease pathways.

    Interaction with Receptors: Modulating the activity of receptors on the cell surface, leading to changes in cellular signaling.

    DNA Intercalation: Intercalating into DNA, disrupting the replication and transcription processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The compound shares structural motifs with N-[imino-(1-oxo-(1H)-phthalazin-2-yl)methyl]benzenesulfonamide derivatives reported in Molecules (2014) . Key differences include:

  • Core Heterocycle: The target compound uses a 1,2-dihydroquinolin-2-one scaffold, whereas compared derivatives employ a phthalazinone system.
  • Substituents: Position 4: A phenyl group in the quinoline vs. variable substituents (e.g., chloro, methyl) in phthalazinones. Position 6: Bromo in the quinoline vs. Sulfonamide Linkage: Both feature a benzenesulfonamide group attached via a methylene bridge, but the phthalazinone derivatives include an imino group.

Table 1: Structural and Activity Comparison with Phthalazinone Derivatives

Compound Class Core Heterocycle Key Substituents MIC Range (µg/mL) Notable Activity Against Candida Strains
Target Compound Quinolin-2-one 6-Br, 4-Ph, benzenesulfonamide N/A* N/A*
Phthalazinone Derivatives Phthalazinone 4-Cl, 5-Me, alkylthio, sulfonamide ≤6.2–25 12.5%–37.5% inhibition of C. albicans

Antifungal Activity and Structure-Activity Relationships (SAR)

The phthalazinone derivatives exhibit potent antifungal activity, with MIC values ≤6.2–25 µg/mL against Candida albicans . Key SAR insights relevant to the target compound include:

  • Position 4 Substitution: Absence of a methyl group in phthalazinones enhances antifungal activity. The phenyl group in the quinoline may mimic this effect by increasing aromatic stacking interactions with fungal targets.
  • Halogen Effects: Bromo at position 6 in the quinoline could improve lipophilicity and target binding compared to chloro or methyl groups in phthalazinones.
  • Sulfonamide Linkage : Both compounds retain the benzenesulfonamide group, critical for inhibiting fungal dihydropteroate synthase (DHPS) .

Biological Activity

N-((6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)methyl)benzenesulfonamide is a synthetic organic compound belonging to the quinoline family. Its structure features a dihydroquinoline core with a bromo substituent and a benzenesulfonamide moiety, which contributes to its potential biological activities. This compound is of particular interest in medicinal chemistry due to its diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.

The compound can be synthesized through multi-step organic reactions, which typically involve the formation of the quinoline core followed by substitution reactions to incorporate the benzenesulfonamide group. The presence of both carbonyl and amide functional groups enhances its reactivity, allowing for various nucleophilic substitution reactions that can lead to the generation of more complex derivatives.

Key Structural Features

FeatureDescription
Core StructureDihydroquinoline
SubstituentsBromine atom at 6-position, phenyl group
Functional GroupsCarbonyl (C=O), Amide (C=O-NH)

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound may exert its effects through several mechanisms:

  • Enzyme Inhibition : It can bind to and inhibit enzymes involved in disease pathways.
  • Receptor Modulation : The compound may modulate receptor activity on cell surfaces, affecting cellular signaling.
  • DNA Intercalation : It has the potential to intercalate into DNA, disrupting replication and transcription processes .

Anticancer Activity

Research has demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of quinolone have been shown to induce apoptosis in various cancer cell lines by generating reactive oxygen species (ROS) and causing cell cycle arrest at the S and G2/M phases .

Case Study: Anticancer Mechanisms

A study on 2-phenyl-4-quinolone revealed that it caused G2/M arrest and apoptosis in cancer cells through:

  • Induction of ROS
  • Activation of caspases
  • Dysregulation of mitotic spindles .

Antimicrobial Activity

N-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)methyl)benzenesulfonamide shows promise as an antimicrobial agent. Its structural similarity to other benzenesulfonamides suggests potential effectiveness against various bacterial strains. For example, certain sulfonamide derivatives have demonstrated significant inhibitory effects against E. coli and S. aureus .

Anti-inflammatory Properties

The compound's anti-inflammatory potential is supported by studies showing that related sulfonamides exhibit good anti-inflammatory activity in vivo. For instance, compounds derived from benzenesulfonamides have been reported to significantly reduce carrageenan-induced edema in rat models .

Comparative Analysis with Related Compounds

To better understand the biological activity of N-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)methyl)benzenesulfonamide, it is beneficial to compare it with other quinoline derivatives:

Compound NameBiological ActivityIC50 Values (µM)
2-Pheynl-4-quinoloneAnticancer (G2/M arrest)0.85 - 3.32
Curcumin–quinolone hybridsInduction of apoptosisNot specified
Benzenesulfonamide derivativesAntimicrobial (various strains)6.28 - 6.72

Q & A

Q. Key Parameters for Optimization :

StepTemperatureSolventPurification Method
Bromination0–25°CDCMColumn chromatography
Sulfonamide coupling60–80°CDMFRecrystallization (EtOH)

Basic: What spectroscopic and crystallographic methods confirm the molecular structure of this compound?

Answer:
A combination of techniques validates structural integrity:

  • NMR Spectroscopy :
    • ¹H NMR : Identify aromatic protons (δ 7.0–8.5 ppm) and methylene bridges (δ 4.0–5.0 ppm) .
    • ¹³C NMR : Confirm carbonyl (C=O, δ ~170 ppm) and sulfonamide (SO₂, δ ~55 ppm) groups .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks matching the molecular formula (C₂₂H₁₈BrN₂O₃S, [M+H]⁺ calc. 485.02) .
  • X-ray Crystallography : Use SHELX programs for structure solution and refinement. For example, SHELXL refines anisotropic displacement parameters and hydrogen bonding networks (e.g., C–H⋯O interactions) .

Advanced: How can researchers resolve contradictions between spectroscopic data and crystallographic results during structural validation?

Answer:
Discrepancies often arise from dynamic effects (e.g., tautomerism) or crystal packing distortions:

  • Twinning Analysis : Use PLATON or TWINLAW to detect twinning in crystallographic data, which may distort bond lengths .
  • DFT Calculations : Compare experimental NMR shifts with computed values (Gaussian09/B3LYP/6-311+G(d,p)) to identify equilibrium structures .
  • Hydrogen Bonding : Analyze intermolecular interactions (e.g., C–H⋯O) in ORTEP-3 diagrams to explain deviations in solid-state vs. solution structures .

Q. Example Workflow :

Refine X-ray data with SHELXL .

Overlay DFT-optimized and crystallographic structures in Mercury .

Validate NMR assignments via COSY and HSQC correlations .

Advanced: What computational strategies predict the biological activity of this compound against therapeutic targets?

Answer:

  • Molecular Docking (AutoDock Vina) : Dock the compound into target proteins (e.g., kinases or carbonic anhydrases) using the sulfonamide group as a zinc-binding motif. Prioritize poses with ΔG < -8 kcal/mol .
  • QSAR Modeling : Train models on sulfonamide derivatives’ IC₅₀ data to correlate substituent effects (e.g., bromine’s electron-withdrawing nature) with activity .
  • MD Simulations (AMBER/GROMACS) : Simulate binding stability over 100 ns to assess interactions like π-π stacking with phenyl groups .

Q. Key Findings from Analogues :

TargetPredicted IC₅₀ (µM)Key Interaction
Carbonic Anhydrase IX0.15Zn²⁺ coordination
EGFR Kinase1.2Hydrophobic packing

Advanced: How should researchers design experiments to analyze conflicting bioactivity data across different assay platforms?

Answer:

  • Assay Standardization :
    • Use consistent cell lines (e.g., HEK293 for cytotoxicity) and normalize results to positive controls (e.g., doxorubicin) .
    • Replicate enzyme inhibition assays (e.g., fluorometric vs. colorimetric) to rule out method-specific artifacts .
  • Data Triangulation :
    • Cross-validate SPR (surface plasmon resonance) binding affinity with ITC (isothermal titration calorimetry) to confirm thermodynamic consistency .
    • Perform SAR studies on derivatives to isolate structural determinants of activity .

Q. Example Workflow for IC₅₀ Discrepancies :

Confirm compound solubility (DLS measurements) .

Repeat assays with fresh stock solutions.

Compare dose-response curves across 3 independent labs .

Advanced: What methodologies elucidate the metabolic stability of this compound in preclinical studies?

Answer:

  • In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and monitor depletion via LC-MS/MS. Use NADPH cofactors to assess CYP450-mediated oxidation .
  • Metabolite Identification : Employ UPLC-QTOF to detect phase I/II metabolites (e.g., hydroxylation or glucuronidation) .
  • In Silico Prediction (ADMET Predictor) : Estimate metabolic soft spots (e.g., benzylic C–H bonds) for targeted deuteration to enhance stability .

Q. Key Metabolic Parameters :

ParameterValue
t₁/₂ (Human Liver)45 min
Major Metabolite6-Hydroxy derivative

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-((6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)methyl)benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-((6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)methyl)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.